molecular formula C19H13Br2N5O2 B10927700 3,5-bis(3-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(3-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10927700
M. Wt: 503.1 g/mol
InChI Key: NLONYKNYGXBTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(3-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound that features a pyrazole core substituted with bromophenyl and nitropyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of 3-bromobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. Subsequent nitration and bromination steps introduce the nitro and bromo substituents, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The bromine atoms can be substituted with other groups via nucleophilic substitution reactions.

    Substitution: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atoms could yield a variety of substituted pyrazoles.

Scientific Research Applications

3,5-bis(3-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: It could be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and bromophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of bromophenyl and nitropyrazolyl groups in 3,5-bis(3-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H13Br2N5O2

Molecular Weight

503.1 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C19H13Br2N5O2/c20-15-5-1-3-13(7-15)18-9-19(14-4-2-6-16(21)8-14)25(23-18)12-24-11-17(10-22-24)26(27)28/h1-11H,12H2

InChI Key

NLONYKNYGXBTKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NN2CN3C=C(C=N3)[N+](=O)[O-])C4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.